![molecular formula C23H27N5O4 B2826503 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide CAS No. 894010-56-1](/img/structure/B2826503.png)

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

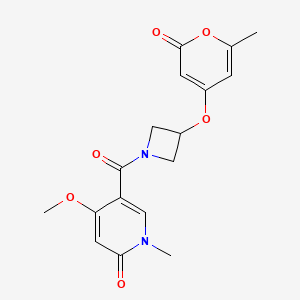

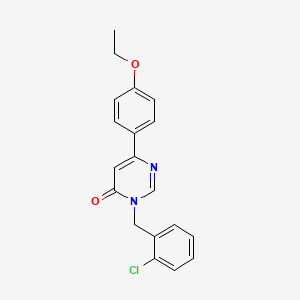

The compound “N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidinone ring, a piperazine ring, and nitrophenyl and carboxamide groups .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a pyrrolidinone ring, which is a five-membered ring with a ketone (C=O) and a nitrogen; a piperazine ring, which is a six-membered ring with two nitrogens; and nitrophenyl and carboxamide groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions, while the nitro group on the phenyl ring could be reduced to an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl, nitro, and amide could increase its solubility in polar solvents .Scientific Research Applications

Molecular Dynamics and Receptor Binding

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonism towards the CB1 cannabinoid receptor. Using AM1 molecular orbital method, conformational analysis revealed distinct conformations important for receptor binding, suggesting that the N1 aromatic ring moiety of the antagonist significantly contributes to the steric binding interaction with the receptor, similar to the binding interactions of cannabinoid agonists. This study provides insights into the receptor-ligand interactions, aiding in the understanding of the molecular basis of antagonism at the CB1 receptor (Shim et al., 2002).

Polymer Science Applications

Polyamides Incorporating Nucleobases

Research on the synthesis of polyamides through the addition of uracil and adenine to dimethyl methylenesuccinate followed by hydrolysis has been conducted. These polyamides, derived from 1,2-diaminoethane and piperazine, are soluble in water, indicating potential applications in biopolymer and material science fields (Hattori & Kinoshita, 1979).

Drug Development and Pharmacology

Antidepressant and Nootropic Agents

N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides have been synthesized and evaluated for their antidepressant and nootropic activities. Compounds with specific substitutions exhibited significant activities in animal models, providing a basis for the development of novel CNS active agents (Thomas et al., 2016).

Skeletal Muscle Sodium Channel Blockers

Conformationally restricted analogues of tocainide, such as 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, have been designed and synthesized. These compounds exhibit potent voltage-gated skeletal muscle sodium channel blocking activity, indicating potential as antimyotonic agents (Catalano et al., 2008).

Mechanism of Action

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be of interest in fields like medicinal chemistry or materials science, but further studies would be needed to explore these possibilities .

Properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4/c1-16-3-4-21(13-17(16)2)27-15-18(14-22(27)29)24-23(30)26-11-9-25(10-12-26)19-5-7-20(8-6-19)28(31)32/h3-8,13,18H,9-12,14-15H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBPYHZXLHFETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2826422.png)

![3-(4-Chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826423.png)

![4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid](/img/structure/B2826425.png)

![5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B2826434.png)

![5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2826436.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2826437.png)

![Thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B2826438.png)

![2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2826440.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2826442.png)